molecular formula C4H7NOS2 B12575651 2-Thiazolidinethione, 3-(hydroxymethyl)- CAS No. 185329-54-8

2-Thiazolidinethione, 3-(hydroxymethyl)-

Cat. No.: B12575651
CAS No.: 185329-54-8
M. Wt: 149.2 g/mol
InChI Key: RIVFERQQRLRDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolidinethione, 3-(hydroxymethyl)- is a heterocyclic compound with a thiazolidine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(hydroxymethyl)- typically involves the reaction of thiazolidine-2-thione with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process involves the nucleophilic addition of the thiazolidine-2-thione to formaldehyde, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of 2-Thiazolidinethione, 3-(hydroxymethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(hydroxymethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-Thiazolidinethione, 3-(hydroxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of hypoxanthine to uric acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A closely related compound with similar chemical properties.

    2-Mercaptothiazoline: Another thiazolidine derivative with distinct biological activities.

    Thiazoline-2-thiol: Shares the thiazolidine ring structure but differs in functional groups.

Uniqueness

2-Thiazolidinethione, 3-(hydroxymethyl)- is unique due to its hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.

Properties

CAS No.

185329-54-8

Molecular Formula

C4H7NOS2

Molecular Weight

149.2 g/mol

IUPAC Name

3-(hydroxymethyl)-1,3-thiazolidine-2-thione

InChI

InChI=1S/C4H7NOS2/c6-3-5-1-2-8-4(5)7/h6H,1-3H2

InChI Key

RIVFERQQRLRDSY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.